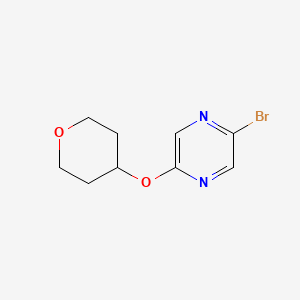

2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine

Description

2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine is a pyrazine derivative characterized by a bromine atom at the 2-position and a tetrahydro-pyran-4-yloxy group at the 5-position of the pyrazine ring. Pyrazine, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in medicinal chemistry and materials science due to its electron-deficient nature and capacity for hydrogen bonding . This compound is of interest in drug discovery and synthetic chemistry, particularly for constructing complex heterocycles or metal complexes .

Properties

IUPAC Name |

2-bromo-5-(oxan-4-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-8-5-12-9(6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPURXOAFBFRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of the tetrahydro-pyran-4-yloxy group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve the bromination step. The subsequent step involves the reaction of the brominated pyrazine with tetrahydro-pyran-4-ol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of pyrazine derivatives with different substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrazine derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of pyrazine derivatives with altered oxidation states.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its bromine atom can enhance the biological activity of resultant compounds by participating in halogen bonding interactions, which may improve binding affinity to biological targets such as enzymes and receptors .

Therapeutic Potential

Research indicates that derivatives of pyrazine compounds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of the tetrahydro-pyran-4-yloxy group is believed to enhance solubility and bioavailability, making these compounds more effective in therapeutic applications.

Organic Synthesis

Intermediate for Complex Molecules

In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its functional groups allow for various chemical transformations, enabling the synthesis of diverse derivatives with tailored properties .

Reactivity and Functionalization

The compound's unique structure allows it to undergo various reactions such as nucleophilic substitutions and coupling reactions. This versatility is essential for researchers aiming to develop new materials or functional compounds with specific characteristics .

Materials Science

Development of Novel Materials

In materials science, this compound is explored for its potential use in developing advanced materials. This includes applications in coatings and polymers that require specific properties like conductivity or fluorescence .

Polymer Chemistry

The compound can be utilized in polymer chemistry to create novel copolymers or as a modifier for existing polymer systems. Its ability to introduce halogen functionalities into polymer backbones can enhance thermal stability and mechanical properties .

Case Studies and Research Findings

Several studies have documented the applications of pyrazine derivatives similar to this compound:

- Anticancer Activity : A study highlighted the synthesis of pyrazole derivatives that showed significant inhibitory effects on cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : Research has indicated that certain pyrazole derivatives exhibit broad-spectrum antimicrobial activity, positioning them as candidates for developing new antibiotics .

- TGF-beta Inhibition : A recent study focused on pyrazole derivatives as inhibitors of the TGF-beta signaling pathway, which is implicated in various diseases including fibrosis and cancer. This underscores the therapeutic potential of compounds like this compound in treating complex diseases .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The tetrahydro-pyran-4-yloxy group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Electronic Comparisons

2-Bromo-5-(1H-pyrazol-1-yl)pyrazine ()

- Structure : Bromine at position 2 and pyrazole at position 5.

- Key Differences : The tetrahydro-pyran-4-yloxy group in the target compound is replaced by a pyrazole ring.

- In contrast, the tetrahydro-pyran group may improve solubility due to its oxygen atom and non-planar structure .

- Electronic Properties : Both compounds exhibit planar pyrazine cores, but the pyrazole’s electron-rich nature may reduce pyrazine’s electron deficiency compared to the tetrahydro-pyran-4-yloxy group .

7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine ()

- Structure : Bromine at position 7 and sulfonyl group at position 5.

- Key Differences : A fused pyrrolo-pyrazine system replaces the simple pyrazine ring, and the sulfonyl group introduces strong electron-withdrawing effects.

Imidazo[1,2-a]pyrazine Derivatives ()

- Structure : Brominated pyrazine fused with imidazole.

- Key Differences : Fusion with imidazole creates a bicyclic system, altering electronic delocalization.

- Implications : These derivatives exhibit potent kinase inhibition (e.g., interactions with Gly28 and Cys106 residues) due to the fused system’s planar geometry, a feature absent in the target compound .

Material Science :

Data Table: Key Properties of Selected Pyrazine Derivatives

Biological Activity

2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the presence of a bromine atom and a tetrahydropyran moiety, which contribute to its unique chemical reactivity and potential biological effects. This compound is part of a larger class of pyrazine derivatives that have shown promising pharmacological properties.

The mechanisms through which this compound exerts its biological effects can vary based on its structural modifications and the specific biological targets involved. Key mechanisms include:

- Enzyme Modulation : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator, which can lead to therapeutic effects in conditions like cancer or inflammation.

- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways that are critical in disease processes.

Anticancer Activity

Research has indicated that pyrazine derivatives, including this compound, exhibit significant anticancer properties. A study focusing on the structure-activity relationships of pyrazole derivatives demonstrated that certain modifications could enhance their efficacy against various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrazine derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess comparable activity. The agar-well diffusion method has been employed in studies to assess the antibacterial potency of related compounds .

Case Studies

- Antitumor Efficacy : In a study assessing the anticancer potential of pyrazole derivatives, compounds structurally similar to this compound were tested against breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated a synergistic effect when combined with doxorubicin, enhancing cytotoxicity and promoting apoptosis in resistant cancer cells .

- Inhibition of ALK5 : A series of tetrahydropyran-containing pyrazole derivatives were synthesized and tested for their ability to inhibit ALK5, a receptor implicated in tumor progression. One compound demonstrated an IC50 value of 25 nM, indicating potent inhibitory activity that could be leveraged for therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the pyrazine ring and their impact on biological activity. For instance:

| Compound | Substituent | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | -Br | 130 | Zika virus protease inhibitor |

| Compound B | -OH | 300 | Anticancer activity |

| This compound | -O-Tetrahydropyran | TBD | Potential anticancer/antimicrobial |

This table summarizes findings from various studies indicating how different substitutions can significantly affect the potency and specificity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.